Cycloheptyl isocyanate

描述

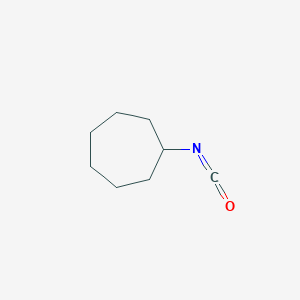

Cycloheptyl isocyanate is an organic compound with the molecular formula C8H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.

准备方法

Cycloheptyl isocyanate can be synthesized through several methods. One common method involves the reaction of cycloheptylamine with phosgene. The process typically includes the following steps:

Cycloheptylamine and Toluene Solvent: Cycloheptylamine is mixed with toluene solvent in a reaction kettle and heated to 80-95°C.

Addition of Hydrochloric Acid: Liquid hydrochloric acid is added to the mixture over 2.5-3 hours, maintaining a pH of 3-7.

Distillation and Dehydration: The mixture is heated, distilled, and dehydrated.

Reaction with Triphosgene: The product salt and toluene solvent are transferred to an esterification kettle, and triphosgene is added at 95-115°C.

Purging with Nitrogen: The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.

Reduced Pressure Rectification: The final step involves reduced pressure rectification to recover the toluene solvent and produce this compound.

化学反应分析

Cycloheptyl isocyanate undergoes various chemical reactions, including:

Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.

Reaction with Amines: Produces ureas.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Polymerization: Can be used in the production of polyurethanes when reacted with polyols.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

科学研究应用

Synthesis of Cycloheptyl Isocyanate

This compound can be synthesized through the reaction of cycloheptylamine with phosgene or triphosgene under controlled conditions. The general synthesis process includes:

- Preparation of Cycloheptylamine : Starting from cycloheptene.

- Reaction with Phosgene : Conducted in a controlled environment to form this compound.

- Purification : The product is purified through distillation to remove impurities.

Polymer Production

This compound serves as a precursor for the synthesis of polyurethanes and other polymeric materials. Its unique structure allows for the modification of polymer properties, enhancing durability and flexibility.

- Case Study : In one study, this compound was used to modify graphene, which was then incorporated into polyimide composites via in situ polymerization. The resulting composites exhibited a tensile strength of 99.35 MPa and a Young’s modulus of 1.84 GPa, marking increases of 20.97% and 28.67%, respectively, compared to pure polyimide composites.

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical intermediates due to its reactivity with nucleophiles such as amines and alcohols.

- Research Insight : this compound's reactivity has been exploited in multicomponent synthesis methods, allowing for the efficient generation of complex molecules used in drug development.

Material Science

In material science, this compound has been employed to enhance wood-polymer composites (WPCs). It aids in compatibilization strategies that improve the mechanical properties of WPCs, which are increasingly used in construction and furniture manufacturing.

- Outcome : The application of this compound has shown significant benefits for WPCs based on polyolefin matrices, which dominate the market.

Environmental Science

Due to its toxicity, this compound plays a role in environmental monitoring where detection methods are critical for worker safety.

- Detection Techniques : Analytical methods such as gas chromatography and high-performance liquid chromatography are employed to monitor airborne concentrations of isocyanates, ensuring compliance with safety standards.

作用机制

The mechanism of action of cycloheptyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity leads to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .

相似化合物的比较

Cycloheptyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate:

Cyclohexyl Isocyanate: Similar in structure but with a six-membered ring instead of a seven-membered ring. It has similar reactivity and applications.

Phenyl Isocyanate: Contains an aromatic ring, making it more stable and less reactive compared to this compound.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and aromatic counterparts .

生物活性

Cycloheptyl isocyanate (C7H11NO) is an organic compound characterized by the presence of an isocyanate functional group attached to a cycloheptyl group. Its molecular weight is approximately 125.17 g/mol, and it appears as a yellowish liquid with an irritating odor. This compound is notable for its high reactivity and significant toxicity, particularly when inhaled, absorbed through the skin, or ingested. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

This compound can be synthesized through several methods, including the reaction of cycloheptylamine with phosgene or triphosgene under controlled conditions. The compound is known for its ability to react vigorously with alcohols, amines, and other nucleophiles, leading to polymerization or the formation of new chemical entities. Its reactivity makes it valuable in chemical synthesis and material science.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicological effects:

- Acute Toxicity : Exposure to this compound can cause severe irritation and burns to the skin and eyes. Inhalation can lead to respiratory distress, including coughing, wheezing, and shortness of breath. The compound has been classified as an acute toxin with specific target organ effects on the respiratory system .

- Chronic Effects : Long-term exposure may result in chronic respiratory conditions such as asthma and hypersensitivity pneumonitis. Isocyanates are known to cause sensitization, where individuals develop allergic reactions upon subsequent exposures to lower concentrations of the compound .

Biological Mechanisms

Research indicates that this compound and similar compounds exert their toxic effects through several biological mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound exposure has been linked to increased ROS production, which can lead to oxidative stress and cellular damage .

- Genotoxicity : Studies have shown that exposure to this compound can cause DNA damage in corneal tissues, indicating its potential genotoxic effects .

- Neuronal Activation : The noxious effects of isocyanates are mediated by activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a role in nociception (pain sensation) upon exposure to reactive chemicals .

Case Studies

Several studies have investigated the biological activity of this compound:

- Corneal Toxicity Study : A study exposed rabbit eyes to varying doses of this compound vapor. Results showed dose-dependent corneal lesions within 24 hours, including corneal edema and cytotoxicity markers. In vivo evaluations corroborated these findings with chronic effects observed over eight weeks post-exposure .

- Material Science Applications : this compound has been employed in modifying graphene for polyimide composites. The modified graphene exhibited enhanced mechanical properties, such as increased tensile strength (99.35 MPa) and Young’s modulus (1.84 GPa), highlighting its utility in advanced material applications despite its toxicity concerns.

Comparative Analysis

To better understand this compound's biological activity, it can be compared with other cyclic isocyanates:

| Compound | Molecular Formula | Toxicity Profile | Applications |

|---|---|---|---|

| This compound | C7H11NO | High toxicity; respiratory irritant | Material science; chemical synthesis |

| Cyclohexyl Isocyanate | C6H11NO | Similar toxicity; used in polyurethanes | Industrial applications |

| Phenyl Isocyanate | C7H5NO | High sensitization potential | Chemical synthesis |

属性

IUPAC Name |

isocyanatocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNLHDHXQVZQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391746 | |

| Record name | Cycloheptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-68-6 | |

| Record name | Cycloheptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。